Estetrol (estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol), often abbreviated as E4, is a natural estrogen steroid hormone. [, , ] It was first identified in 1965 by Egon Diczfalusy and colleagues at the Karolinska Institute in Stockholm, Sweden. [, ] Unlike other estrogens like estrone (E1), estradiol (E2), and estriol (E3), estetrol is uniquely produced by the human fetal liver during pregnancy. [, , , ] This unique origin is attributed to the presence of specific hydroxylases, 15α- and 16α-hydroxylase, exclusively expressed by the fetal liver during gestation. [, ] These enzymes catalyze the formation of estetrol from estradiol (requiring both 15α- and 16α-hydroxylation) and estriol (requiring 15α-hydroxylation). []
Estetrol is transported through the placenta and enters the maternal circulation, reaching significant levels in maternal plasma during the second trimester. [] Notably, estetrol acts as a terminal product in estrogen metabolism, meaning it doesn't undergo further conversion into other estrogenic metabolites. [, ] This characteristic distinguishes it from orally administered estradiol, which undergoes extensive metabolism. [] Consequently, estetrol administration leads to stable therapeutic blood concentrations quickly. []
Estetrol belongs to the class of steroid hormones, specifically within the estrogen family. It is classified as a natural estrogen due to its occurrence in the human body during pregnancy. The compound is synthesized endogenously in the fetal liver from steroid precursors produced by the fetal adrenal gland and liver . The chemical structure of estetrol features four hydroxyl groups, contributing to its biological activity and interaction with estrogen receptors .
The synthesis of estetrol is complex and involves multiple steps starting from estrone or soy-derived phytosterols. The commercial synthesis typically requires eight synthetic steps, which include protection of hydroxyl groups, halogenation, and reduction processes. One notable method involves:
Recent advancements have introduced metal-free synthesis methods under intensified continuous flow conditions, improving yields and reducing side products significantly .
The molecular structure of estetrol can be described as follows:
The structural representation shows that estetrol's configuration allows it to bind effectively to estrogen receptors, facilitating its physiological effects during pregnancy . The presence of multiple hydroxyl groups enhances its solubility and bioavailability compared to other estrogens.
Estetrol participates in various chemical reactions typical of steroid hormones:
Estetrol's mechanism of action primarily involves its interaction with estrogen receptors. It has been shown to exhibit tissue-selective effects:
Estetrol possesses several notable physical and chemical properties:
These properties contribute to its formulation in pharmaceutical products aimed at hormonal therapies .
Estetrol has garnered attention for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: